![molecular formula C8H18ClN3O2 B13203997 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea hydrochloride](/img/structure/B13203997.png)
3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea hydrochloride is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea hydrochloride can be achieved through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is both simple and efficient, providing high yields and chemical purity. The reaction conditions are mild, making it suitable for large-scale production.
Industrial Production Methods
For industrial production, the synthesis of N-substituted ureas, including this compound, often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . This method, while effective, requires careful handling due to the hazardous nature of the reagents involved.
Análisis De Reacciones Químicas
Types of Reactions
3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding urea derivative with additional oxygen-containing functional groups, while reduction may yield a more saturated compound .
Aplicaciones Científicas De Investigación
3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical intermediates and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in its structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride: This compound is also used in peptide synthesis and protein crosslinking.
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and are used in various medicinal chemistry applications.
Uniqueness
3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea hydrochloride is unique due to its specific substitution pattern on the pyrrolidine ring, which may confer distinct biological and chemical properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C8H18ClN3O2 |
|---|---|
Peso molecular |
223.70 g/mol |
Nombre IUPAC |
1-ethyl-3-[(4S)-4-methoxypyrrolidin-3-yl]urea;hydrochloride |
InChI |
InChI=1S/C8H17N3O2.ClH/c1-3-10-8(12)11-6-4-9-5-7(6)13-2;/h6-7,9H,3-5H2,1-2H3,(H2,10,11,12);1H/t6?,7-;/m0./s1 |
Clave InChI |
DCBBSALQMAVJMY-JWOPXBRZSA-N |
SMILES isomérico |
CCNC(=O)NC1CNC[C@@H]1OC.Cl |
SMILES canónico |
CCNC(=O)NC1CNCC1OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13203915.png)
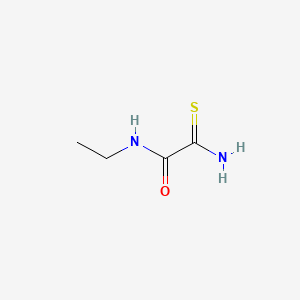

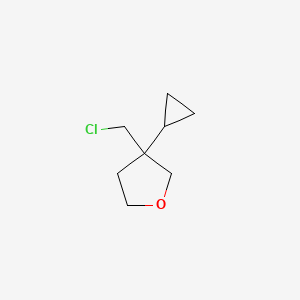
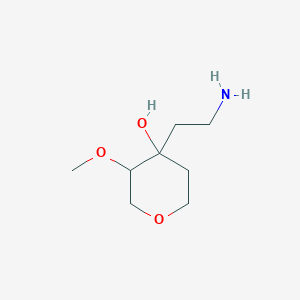


![5-[3-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13203954.png)

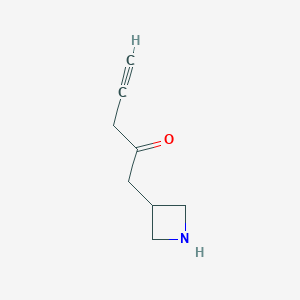
![2-[1-(Oxan-4-yl)ethyl]cyclopropane-1-carbaldehyde](/img/structure/B13203986.png)
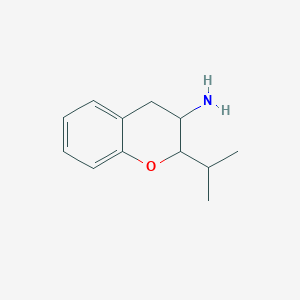

![(1H-Imidazol-2-ylmethyl)[2-(2-methylphenyl)ethyl]amine](/img/structure/B13204007.png)
